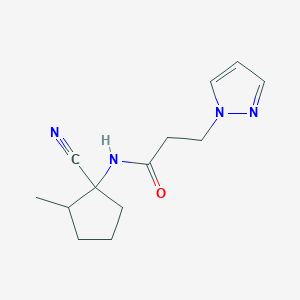
N-(1-cyano-2-methylcyclopentyl)-3-(1H-pyrazol-1-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyano-2-methylcyclopentyl)-3-(1H-pyrazol-1-yl)propanamide, also known as CPP, is a compound that has been extensively studied for its potential applications in scientific research. CPP is a potent and selective inhibitor of the enzyme protein phosphatase 1 (PP1), which plays a critical role in a variety of cellular processes, including cell division, metabolism, and signal transduction.
Aplicaciones Científicas De Investigación
N-(1-cyano-2-methylcyclopentyl)-3-(1H-pyrazol-1-yl)propanamide has been widely used in scientific research as a tool to study the role of PP1 in various cellular processes. For example, N-(1-cyano-2-methylcyclopentyl)-3-(1H-pyrazol-1-yl)propanamide has been used to investigate the role of PP1 in the regulation of glucose metabolism, cell cycle progression, and synaptic plasticity. In addition, N-(1-cyano-2-methylcyclopentyl)-3-(1H-pyrazol-1-yl)propanamide has been used to study the effects of PP1 inhibition on the activity of various signaling pathways, such as the MAPK/ERK pathway and the PI3K/Akt pathway.
Mecanismo De Acción
N-(1-cyano-2-methylcyclopentyl)-3-(1H-pyrazol-1-yl)propanamide exerts its inhibitory effect on PP1 by binding to a specific site on the enzyme called the RVxF motif. This motif is present in many of the proteins that interact with PP1, and binding of N-(1-cyano-2-methylcyclopentyl)-3-(1H-pyrazol-1-yl)propanamide to this site disrupts the interaction between PP1 and its regulatory proteins, leading to inhibition of PP1 activity. The specificity of N-(1-cyano-2-methylcyclopentyl)-3-(1H-pyrazol-1-yl)propanamide for PP1 is due to the unique structure of the RVxF motif, which is not present in other phosphatases.
Biochemical and Physiological Effects
Inhibition of PP1 by N-(1-cyano-2-methylcyclopentyl)-3-(1H-pyrazol-1-yl)propanamide has a variety of biochemical and physiological effects, depending on the specific cellular context. For example, inhibition of PP1 in muscle cells leads to increased glucose uptake and glycogen synthesis, while inhibition of PP1 in neurons leads to enhanced synaptic plasticity and memory formation. In addition, inhibition of PP1 has been shown to induce cell cycle arrest and apoptosis in cancer cells, suggesting that N-(1-cyano-2-methylcyclopentyl)-3-(1H-pyrazol-1-yl)propanamide may have potential therapeutic applications in cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(1-cyano-2-methylcyclopentyl)-3-(1H-pyrazol-1-yl)propanamide in lab experiments is its high selectivity for PP1, which allows researchers to specifically target this enzyme without affecting other cellular processes. In addition, N-(1-cyano-2-methylcyclopentyl)-3-(1H-pyrazol-1-yl)propanamide is a reversible inhibitor, which allows for precise control of PP1 activity. However, one limitation of using N-(1-cyano-2-methylcyclopentyl)-3-(1H-pyrazol-1-yl)propanamide is its relatively low potency, which may require high concentrations of the compound to achieve complete inhibition of PP1. In addition, N-(1-cyano-2-methylcyclopentyl)-3-(1H-pyrazol-1-yl)propanamide has a relatively short half-life in vivo, which may limit its effectiveness in certain experimental settings.
Direcciones Futuras
There are several future directions for research on N-(1-cyano-2-methylcyclopentyl)-3-(1H-pyrazol-1-yl)propanamide and its applications in scientific research. One area of interest is the development of more potent and selective inhibitors of PP1, which may have improved therapeutic potential for the treatment of diseases such as cancer and neurodegenerative disorders. In addition, further studies are needed to elucidate the specific roles of PP1 in various cellular processes, and to identify the downstream targets of PP1 that mediate its effects on cell function. Finally, the use of N-(1-cyano-2-methylcyclopentyl)-3-(1H-pyrazol-1-yl)propanamide in combination with other inhibitors or drugs may provide new insights into the complex interactions between signaling pathways and cellular processes.
Métodos De Síntesis
The synthesis of N-(1-cyano-2-methylcyclopentyl)-3-(1H-pyrazol-1-yl)propanamide involves several steps, starting with the reaction of 1-cyano-2-methylcyclopentane with ethyl 2-bromoacetate to form ethyl 2-(1-cyano-2-methylcyclopentyl)acetate. This intermediate is then reacted with hydrazine hydrate to form 3-(1H-pyrazol-1-yl)propanenitrile, which is subsequently reacted with acetic anhydride to form N-(1-cyano-2-methylcyclopentyl)-3-(1H-pyrazol-1-yl)propanamide. The overall yield of this synthesis method is approximately 25%.
Propiedades
IUPAC Name |
N-(1-cyano-2-methylcyclopentyl)-3-pyrazol-1-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O/c1-11-4-2-6-13(11,10-14)16-12(18)5-9-17-8-3-7-15-17/h3,7-8,11H,2,4-6,9H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDVWRTOEFPXMDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC1(C#N)NC(=O)CCN2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-2-methylcyclopentyl)-3-(1H-pyrazol-1-yl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-cyanothiophen-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2892721.png)
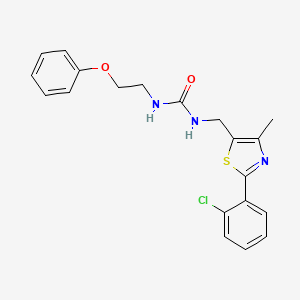
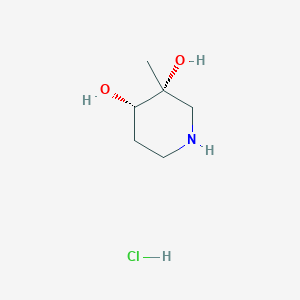
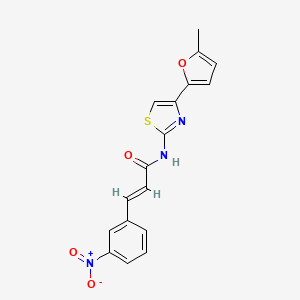
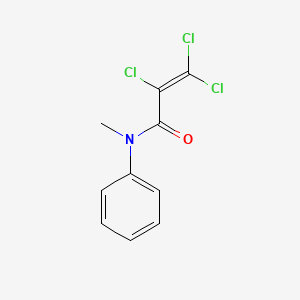
![4-[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]thieno[3,2-d]pyrimidine](/img/structure/B2892728.png)
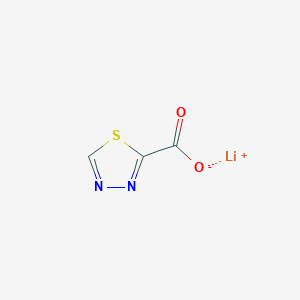

![ethyl 2-(2-((1-(2-(3,4-dimethoxybenzamido)ethyl)-1H-indol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2892734.png)
![4-[2-(Cyclohexen-1-yl)acetyl]morpholine-3-carbonitrile](/img/structure/B2892735.png)
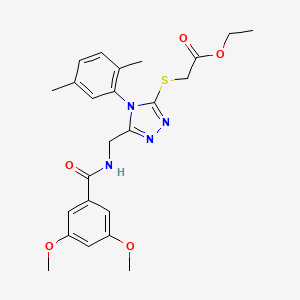
![1-(2-chloro-6-fluorobenzyl)-3-(4-ethoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![2-cyano-N-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}-3-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enamide](/img/structure/B2892740.png)
